molecular formula C10H11NO3 B072656 Carboxymethyl oxyimino acetophenone CAS No. 1205-09-0

Carboxymethyl oxyimino acetophenone

Cat. No. B072656
CAS RN: 1205-09-0
M. Wt: 193.2 g/mol
InChI Key: RCSPUQDYCFCXCV-FLIBITNWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to carboxymethyl oxyimino acetophenone often involves multicomponent reactions, where acetophenone and its derivatives are utilized as synthon in organic reactions. Acetophenone has been used in the synthesis of many heterocyclic compounds, demonstrating its versatility and utility as a starting material in organic synthesis (Ziarani, Kheilkordi, & Mohajer, 2019). Additionally, the optimization of synthesis conditions for oximido-acetophenone, a compound related to carboxymethyl oxyimino acetophenone, highlights the importance of reaction conditions in achieving high yield and purity (Ping-hua & Wen-bin, 2011).

Molecular Structure Analysis

The molecular structure and function of acetophenone derivatives, including those similar to carboxymethyl oxyimino acetophenone, have been elucidated through various analytical techniques. For instance, the structure of the acetophenone carboxylase complex, a key enzyme in the degradation of acetophenone, offers insight into a new class of ATP-dependent carboxylases/hydrolases, providing a model for understanding the molecular architecture of enzymes involved in similar carboxylation reactions (Weidenweber et al., 2017).

Chemical Reactions and Properties

Acetophenone and its derivatives engage in various chemical reactions, showcasing a wide array of chemical properties. The Beckmann rearrangement of acetophenone oxime, for example, demonstrates the compound's reactivity and the influence of catalysts and reaction conditions on product formation (Fernandez et al., 2009). Moreover, ATP-dependent carboxylation of acetophenone presents a novel type of carboxylase reaction, expanding the understanding of enzymatic processes in organic chemistry (Jobst, Schühle, Linne, & Heider, 2010).

Physical Properties Analysis

While specific studies directly addressing the physical properties of carboxymethyl oxyimino acetophenone were not identified, the general physical properties of acetophenone derivatives, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions, influencing their reactivity and application in synthesis.

Chemical Properties Analysis

The chemical properties of carboxymethyl oxyimino acetophenone, such as reactivity, stability, and functional group behavior, can be related to those of acetophenone derivatives studied in various reactions, including carboxylation and oxime formation. The electrocarboxylation of acetophenone to 2-hydroxy-2-phenylpropionic acid demonstrates the potential for CO2 utilization in synthesizing valuable organic acids (Zhang et al., 2008). Additionally, the sequential carboxylation/intramolecular cyclization reaction of o-alkynyl acetophenone with CO2 highlights the compound's utility in synthesizing isobenzofuranylidene acetic acids and esters (Zhang et al., 2014).

Scientific Research Applications

Photo-Induced Synthesis and Characterization

Carboxymethyl chitosan, a derivative of chitosan, has been studied for its ability to undergo photo-induced graft copolymerization with various compounds. For instance, El-Sherbiny and Smyth (2010) demonstrated the synthesis and characterization of poly(2-hydroxyethyl methacrylate) grafted carboxymethyl chitosan, using carboxymethyl chitosan and 2,2-dimethoxy-2-phenyl acetophenone as a photo-initiator. This process resulted in copolymers with potential as drug delivery carriers (El-Sherbiny & Smyth, 2010).

Metal Uptake and Wastewater Treatment

In another study, El-Sherbiny (2009) explored the synthesis and metal uptake capacity of a new carboxymethyl chitosan derivative. This involved graft copolymerization with N-acryloylglycine, using carboxymethyl chitosan and 2,2-dimethoxy-2-phenyl acetophenone. The resulting copolymer showed promise in metal ion uptake and wastewater treatment (El-Sherbiny, 2009).

Biomedical Applications

Upadhyaya et al. (2013) discussed the biomedical applications of carboxymethyl chitosans, highlighting their potential in drug delivery, bioimaging, biosensors, and gene therapy. Carboxymethyl chitosans offer improved biocompatibility and solubility, making them suitable for various biomedical applications (Upadhyaya et al., 2013).

Polymer Surface Modification

Song et al. (1988) investigated the photochemical reactions in copolymers involving acyloxyimino groups, which have applications in polymer surface modification. This study highlighted the potential of using such copolymers in modifying polymer surfaces for various industrial applications (Song, Tsunooka, & Tanaka, 1988).

Chemiluminescence Studies

Dixon and Schuster (1981) explored the chemiluminescence of secondary peroxy esters, which has implications in various scientific studies, including the investigation of reaction kinetics and mechanisms (Dixon & Schuster, 1981).

Enzyme-Catalyzed Reactions

Jobst et al. (2010) studied the ATP-dependent carboxylation of acetophenone by a novel type of carboxylase, which is significant in understanding enzymatic pathways and reactions in microbial metabolism (Jobst et al., 2010).

Synthesis and Reactivity Studies

The synthesis and reactivity of carboxymethyl oxyimino acetophenone derivatives have been extensively studied, revealing their potential in various chemical reactions and syntheses. For instance, research on the synthesis of o-Carboxyarylacrylic Acids using oxidative cleavage of hydroxynaphthalenes provides insight into the versatility of these compounds in chemical synthesis (Parida & Moorthy, 2015).

Future Directions

Acetophenone and its derivatives have been applied in the structure of different types of heterocyclic frameworks . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for Carboxymethyl oxyimino acetophenone.

properties

IUPAC Name

2-[(Z)-1-phenylethylideneamino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPUQDYCFCXCV-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC(=O)O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl oxyimino acetophenone

CAS RN

1205-09-0
Record name Acetophenone, O-(carboxymethyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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